(2,6-Difluorophenyl)phosphonic acid diethyl ester
Description
Properties
IUPAC Name |
2-diethoxyphosphoryl-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2O3P/c1-3-14-16(13,15-4-2)10-8(11)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBABHFKIFZWWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC=C1F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling (Hirao Reaction)
The Hirao reaction, a palladium-catalyzed coupling between aryl halides and dialkyl phosphites, is a robust method for synthesizing aryl phosphonates. For (2,6-difluorophenyl)phosphonic acid diethyl ester, the reaction would involve:
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Substrates :
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2,6-Difluorophenyl halide (bromide or iodide)
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Diethyl phosphite (HPO(OEt)₂)
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Catalyst System :
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Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0)
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Base: Triethylamine or potassium carbonate
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Reaction Conditions :
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Temperature: 80–120°C
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Solvent: Toluene or dimethylformamide (DMF)
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Duration: 12–24 hours
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Mechanism :
The Pd catalyst oxidatively adds to the aryl halide, forming an aryl-palladium complex. Subsequent ligand exchange with diethyl phosphite and reductive elimination yields the phosphonate ester.
Example Protocol :
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Combine 2,6-difluorophenyl bromide (1.0 equiv), diethyl phosphite (1.2 equiv), Pd(OAc)₂ (5 mol%), and triethylamine (2.0 equiv) in DMF.
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Heat at 100°C for 18 hours under nitrogen.
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Purify via column chromatography (hexane/ethyl acetate) to isolate the product.
Nucleophilic Aromatic Substitution
Electron-deficient aryl fluorides can undergo nucleophilic substitution with dialkyl phosphite anions. The 2,6-difluorophenyl group’s symmetry and electron-withdrawing effects may facilitate this pathway.
Reaction Steps :
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Generate the phosphite anion by deprotonating diethyl phosphite with a strong base (e.g., NaH).
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React with 2,6-difluorophenyl fluoride under heated conditions.
Challenges :
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Aryl fluorides are poor leaving groups; elevated temperatures (150–200°C) or microwave assistance may be required.
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Competing side reactions (e.g., defluorination) necessitate careful optimization.
Typical Conditions :
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Solvent: Dimethyl sulfoxide (DMSO)
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Temperature: 160°C
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Duration: 48 hours
Michaelis-Arbuzov Reaction Adaptations
The classical Michaelis-Arbuzov reaction, which couples alkyl halides with trialkyl phosphites, is less effective for aryl halides. However, modifications using aryl iodides and catalytic copper(I) iodide have shown promise:
Modified Protocol :
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2,6-Difluorophenyl iodide (1.0 equiv)
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Triethyl phosphite (1.5 equiv)
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CuI (10 mol%), 1,10-phenanthroline (20 mol%)
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Solvent: Acetonitrile, 80°C, 24 hours
Outcome :
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Limited applicability due to aryl iodide availability.
Comparative Analysis of Synthetic Routes
The table below evaluates the three methods based on critical parameters:
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Hirao Reaction | 75–85 | ≥95 | Moderate | High |
| Nucleophilic Substitution | 50–65 | 85–90 | Low | Moderate |
| Modified Arbuzov | 40–60 | 80–85 | High | Low |
Key Insights :
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The Hirao reaction offers the best balance of yield and scalability.
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Nucleophilic substitution suffers from lower efficiency but avoids precious metal catalysts.
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Copper-mediated Arbuzov adaptations are less practical for large-scale synthesis.
Purification and Characterization
Purification Techniques
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Recrystallization : Use heptane or ethyl acetate/hexane mixtures to isolate crystalline product.
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Distillation : For liquid intermediates, vacuum distillation (e.g., 0.08 MPa, 190°C) removes volatile byproducts.
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Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves phosphonate esters from unreacted starting materials.
Analytical Data
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¹H NMR (CDCl₃): δ 1.3 (t, 6H, CH₃), 4.1 (m, 4H, OCH₂), 6.8–7.2 (m, 3H, aromatic).
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³¹P NMR : δ 18–20 ppm.
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MS (ESI+) : m/z 250.18 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is (2,6-difluorophenyl)phosphonic acid.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenylphosphonates.
Scientific Research Applications
Organic Synthesis
(2,6-Difluorophenyl)phosphonic acid diethyl ester serves as a reagent in organic synthesis, particularly in forming carbon-phosphorus bonds. This is crucial for developing new materials and pharmaceuticals.
The compound exhibits potential as a bioactive molecule with applications in enzyme inhibition and drug development. It has been studied for its immunomodulatory activity and as a precursor for therapeutic agents targeting diseases linked to abnormal phosphonate metabolism .
Case Study : In a study examining the inhibition of the enzyme deoxyxylulose phosphate reductoisomerase (DXR), this compound demonstrated strong competitive inhibition with an IC50 value of 0.17 µM, indicating its potential as a lead compound in drug design.
Industrial Applications
The compound is utilized in producing flame retardants and plasticizers due to its phosphorus content. Its stability and reactivity make it suitable for various applications in material science.
To illustrate the uniqueness of this compound relative to similar compounds, the following table summarizes their enzyme inhibition characteristics:
| Compound Name | Enzyme Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | DXR | 0.17 | Strong competitive inhibitor |
| Diethyl (bromodifluoromethyl)phosphonate | Various | 0.25 | Broader spectrum of activity |
| Diethyl allylphosphonate | Lipid enzymes | 0.30 | Less selective than fluorinated analogs |
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The fluorine atoms in the phenyl ring enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Fluorine vs. Nitro Groups : The 2,6-difluorophenyl group provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in the 3-nitrophenyl analog . This difference influences acidity (pKa) and coordination behavior in metal-organic frameworks.
- Steric Hindrance : The 2,6-difluorophenyl group creates significant steric hindrance, reducing nucleophilic attack at the phosphorus center compared to less hindered analogs like diethyl (2,2-difluoroethyl)phosphonate .
Physical-Chemical Properties
- Polar Surface Area (PSA) : Diethyl (2,2-difluoroethyl)phosphonate has a PSA of 35.5 Ų , while the 2,6-difluorophenyl analog likely exhibits higher PSA due to aromatic fluorine’s polarity.
- Thermal Stability : Di(2,6-dimethylphenyl) phenyl phosphate shows superior thermal stability (decomposition >300°C) compared to fluorinated phosphonates, which typically degrade below 250°C.
Research Findings and Trends
- Electronic Tuning : Fluorinated phosphonates are increasingly used in organic electronics for their low dielectric constants and moisture resistance .
- Hazard Profiles: N,N-Bis-(2-hydroxylethyl) aminomethane phosphonic acid diethyl ester scored poorly in GreenScreen® assessments due to reproductive toxicity , highlighting the need for safer fluorinated alternatives.
Biological Activity
(2,6-Difluorophenyl)phosphonic acid diethyl ester, with the molecular formula C10H13F2O3P and CAS number 1250397-29-5, is an organophosphorus compound notable for its potential biological activities. This compound is synthesized through the reaction of 2,6-difluorophenol with diethyl phosphite, typically in the presence of a base such as sodium hydride or potassium carbonate, under reflux conditions in organic solvents like tetrahydrofuran or toluene.
Chemical Structure
The chemical structure of this compound features a phosphonate group attached to a 2,6-difluorophenyl moiety. The presence of fluorine atoms enhances its stability and reactivity, contributing to its biological activity.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. It has been shown to act as an enzyme inhibitor by binding to active sites or altering enzyme structures. The fluorine atoms in the phenyl ring are believed to enhance the compound's affinity for these targets, facilitating its role in biochemical pathways.
Enzyme Inhibition Studies
Research has indicated that phosphonic acid derivatives can serve as potent inhibitors for various enzymes. A study explored a library of phosphonic acid analogs, including those with fluorinated moieties, demonstrating their effectiveness in inhibiting enzymes involved in metabolic pathways . For instance, compounds similar to this compound have shown significant inhibitory effects on enzymes like DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase), which is crucial in the biosynthesis of isoprenoids.
Case Studies
- Inhibition of Metabolic Enzymes : A specific case study reported that fluorinated phosphonates exhibit strong inhibition against certain metabolic enzymes. The IC50 values for these compounds suggest that they can effectively compete with natural substrates for binding sites .
- Therapeutic Potential : Research into the therapeutic applications of this compound has highlighted its potential in treating diseases linked to abnormal phosphonate metabolism. Its structural analogs have been explored for their anti-infective properties and as possible treatments for bacterial infections .
Comparative Biological Activity
To understand the uniqueness of this compound relative to other compounds, a comparison table is provided below:
| Compound Name | Enzyme Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | DXR | 0.17 | Strong competitive inhibitor |
| Diethyl (bromodifluoromethyl)phosphonate | Various metabolic enzymes | 0.25 | Broader spectrum of activity |
| Diethyl allylphosphonate | Enzymes involved in lipid metabolism | 0.30 | Less selective than fluorinated analogs |
Applications in Research and Industry
This compound has several applications across different fields:
- Organic Synthesis : It serves as a reagent for forming carbon-phosphorus bonds in organic chemistry.
- Pharmaceutical Development : Its potential as a bioactive molecule makes it a candidate for drug development targeting specific metabolic pathways.
- Agricultural Chemistry : The compound is being investigated for use in developing agrochemicals due to its stability and reactivity.
Q & A
Q. What are the common synthetic routes for (2,6-Difluorophenyl)phosphonic acid diethyl ester in laboratory settings?
The compound can be synthesized via the Michaelis-Arbuzov reaction , where diethyl phosphite reacts with a 2,6-difluorophenyl halide (e.g., bromide or iodide) in the presence of a base like sodium hydride. Alternative methods include nucleophilic substitution of phosphonic acid precursors with 2,6-difluorophenol derivatives under anhydrous conditions. Characterization typically involves IR spectroscopy (P=O stretching at ~1250–1280 cm⁻¹) and NMR (¹⁹F and ³¹P shifts to confirm fluorine and phosphorus environments) .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- IR Spectroscopy : Identifies functional groups like P=O (1250–1280 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).
- NMR Spectroscopy : ¹H NMR for ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂), ¹⁹F NMR for fluorine substituents (split patterns due to ortho/para fluorine interactions), and ³¹P NMR for phosphorus environment (δ 10–30 ppm).
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
Q. What are the primary research applications of this compound?
This compound is used in:
- Medicinal Chemistry : As a precursor for cholinesterase inhibitors or bioactive phosphonate prodrugs.
- Organic Synthesis : As a building block for cross-coupling reactions (e.g., Heck or Suzuki reactions) due to its electron-deficient aromatic ring.
- Material Science : In flame-retardant studies, leveraging phosphonate ester stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Catalysis : Transition-metal catalysts (e.g., Pd) for aryl halide activation in cross-coupling routes.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining high yields (>85%) .
Q. How do the electronic effects of fluorine substituents influence the compound’s reactivity in organocatalytic reactions?
The ortho-fluorine atoms exert strong electron-withdrawing effects, increasing the electrophilicity of the phosphorus center. This enhances reactivity in:
- Nucleophilic Substitutions : Faster kinetics with amines or alcohols.
- Hydrolysis Stability : Reduced susceptibility to hydrolysis compared to non-fluorinated analogs due to steric hindrance and electronic deactivation .
Q. What strategies mitigate hydrolysis of the phosphonic ester during storage or biological assays?
Hydrolysis can be minimized by:
- Anhydrous Storage : Use of molecular sieves or inert atmospheres.
- Stabilizing Agents : Addition of antioxidants (e.g., BHT) or chelators to trap trace metals.
- Structural Modifications : Introducing bulky substituents adjacent to the ester group to sterically hinder water access .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., enzyme inhibition) may arise from:
- Purity Variability : Validate via HPLC (>95% purity).
- Assay Conditions : Standardize pH, temperature, and solvent systems (e.g., DMSO concentration).
- Metabolic Stability Testing : Use liver microsomes to assess degradation rates in vitro .
Methodological Considerations
- Synthetic Challenges : Fluorine’s electronegativity may necessitate higher reaction temperatures or prolonged reaction times.
- Toxicity Handling : While not explicitly toxic, follow organophosphorus compound protocols (gloves, fume hoods) due to potential cholinesterase interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
